

LC-MS/MS method for quantification of Desmethyl Erlotinib in plasma.

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Compound of Interest

Compound Name: *Desmethyl Erlotinib*

Cat. No.: *B019939*

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An LC-MS/MS method for the quantification of **Desmethyl Erlotinib** (OSI-420), an active metabolite of the tyrosine kinase inhibitor Erlotinib, in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals. The method described herein is based on established and validated procedures, ensuring accuracy, precision, and robustness.

Application Note

Introduction

Erlotinib is a targeted therapy used in the treatment of various cancers, primarily non-small cell lung cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.^[1] The major active metabolite of Erlotinib is **Desmethyl Erlotinib** (OSI-420), which also contributes to the overall therapeutic and toxic effects of the drug.^[1] Monitoring the plasma concentrations of both Erlotinib and **Desmethyl Erlotinib** is therefore essential for optimizing dosing regimens, assessing patient compliance, and understanding the pharmacokinetic variability among individuals.^[2]

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Desmethyl Erlotinib** in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of **Desmethyl Erlotinib** and an internal standard from plasma via protein precipitation.[3][4][5] The resulting supernatant is then injected into a reverse-phase high-performance liquid chromatography (HPLC) system for separation. The analytes are subsequently detected and quantified by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

- Analytes and Internal Standard:
 - **Desmethyl Erlotinib** (OSI-420) reference standard (purity $\geq 98\%$)[6]
 - Erlotinib-d6 (internal standard, IS)
- Solvents and Chemicals:
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Ammonium acetate (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ultrapure water (18.2 M Ω ·cm)
- Biological Matrix:
 - Drug-free human plasma (with K2EDTA as anticoagulant)

2. Stock and Working Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **Desmethyl Erlotinib** and Erlotinib-d6 in methanol.
- Working Standard Solutions: Serially dilute the **Desmethyl Erlotinib** stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the Erlotinib-d6 stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

- Label polypropylene microcentrifuge tubes for each sample, calibrator, and quality control.
- Pipette 50 μ L of plasma sample, calibrator, or QC into the corresponding tubes.
- Add 150 μ L of the internal standard working solution (100 ng/mL Erlotinib-d6 in methanol) to each tube.
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μ L of the supernatant to an HPLC vial with an insert.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient Elution	Time (min)
0.0	
1.0	
4.0	
4.1	
5.0	
5.1	
7.0	

Table 2: Mass Spectrometric Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	150°C
Desolvation Temperature	500°C
Capillary Voltage	3.0 kV
MRM Transitions	See Table 3

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Desmethyl Erlotinib	380.2	278.1	100	35	25
Erlotinib-d6 (IS)	400.4	278.1	100	40	30

5. Data Acquisition and Processing

- Acquire data using the instrument's software in MRM mode.
- Integrate the peak areas for **Desmethyl Erlotinib** and the internal standard.
- Calculate the peak area ratio (Analyte/IS).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted ($1/x^2$) linear regression.
- Determine the concentration of **Desmethyl Erlotinib** in the QC and unknown samples from the calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation results for such a method.

Table 4: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Model	Correlation Coefficient (r^2)
Desmethyl Erlotinib	0.5 - 500	Weighted ($1/x^2$) Linear	> 0.99

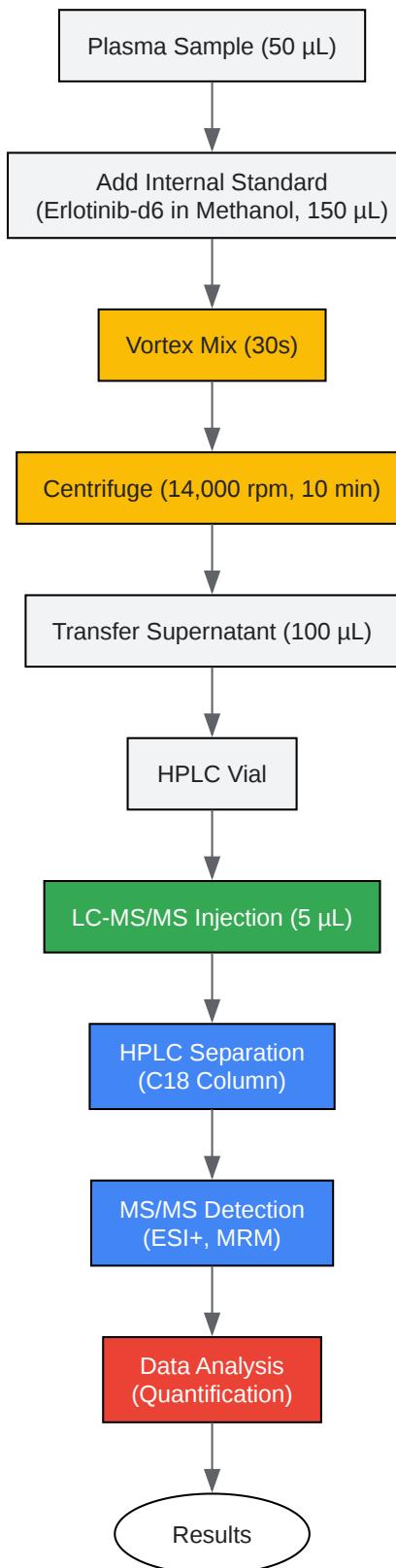
Table 5: Accuracy and Precision

Analyte	QC Level	Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
Desmethyl Erlotinib	LLOQ	0.5	95 - 105	< 15
Low	1.5	90 - 110	< 10	
Medium	200	90 - 110	< 10	
High	400	90 - 110	< 10	

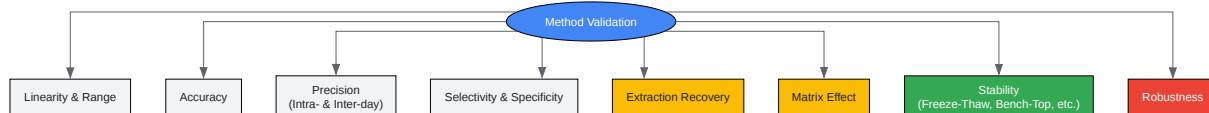
Table 6: Matrix Effect and Recovery

Analyte	QC Level	Concentration (ng/mL)	Matrix Effect (%)	Recovery (%)
Desmethyl Erlotinib	Low	1.5	98 - 102	> 90
	High	400	98 - 102	> 90

Visualizations

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Caption: Experimental workflow for **Desmethyl Erlotinib** quantification in plasma.



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Caption: Key parameters for LC-MS/MS method validation.

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